molecular formula C19H12 B126773 4H-Cyclopenta(def)chrysene CAS No. 202-98-2

4H-Cyclopenta(def)chrysene

Cat. No.: B126773
CAS No.: 202-98-2
M. Wt: 240.3 g/mol
InChI Key: GTDQLJVKXFXBMM-UHFFFAOYSA-N
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Description

4H-Cyclopenta(def)chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₂ It is a derivative of chrysene, characterized by the addition of a cyclopenta ring fused to the chrysene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopenta(def)chrysene typically involves a multi-step process starting from pyrene. One reported method includes the following steps:

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a gram-scale has been optimized to use relatively non-hazardous reagents and efficient purification procedures .

Chemical Reactions Analysis

Types of Reactions: 4H-Cyclopenta(def)chrysene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxo derivatives.

    Reduction: The reduction process converts oxo derivatives back to the parent hydrocarbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different applications .

Scientific Research Applications

4H-Cyclopenta(def)chrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Cyclopenta(def)chrysene involves its interaction with molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the electronic properties of materials it is incorporated into. The specific pathways and targets depend on the application, such as its role in enhancing the performance of OLEDs by stabilizing emissions and improving color purity .

Comparison with Similar Compounds

    Chrysene: The parent compound, which lacks the cyclopenta ring.

    Benz[a]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion.

    Pyrene: A precursor in the synthesis of 4H-Cyclopenta(def)chrysene.

Uniqueness: this compound is unique due to the presence of the cyclopenta ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for electronic applications .

Properties

IUPAC Name

pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-11-14-6-3-5-12-8-9-17(16)19(15)18(12)14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDQLJVKXFXBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174043
Record name 4H-Cyclopenta(def)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202-98-2
Record name 4H-Cyclopenta[def]chrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Cyclopenta(def)chrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(def)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-CYCLOPENTA(DEF)CHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8L2F6RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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